2-Dimethylaminomethylene-4-acetamidocyclohexanone
Description
2-Dimethylaminomethylene-4-acetamidocyclohexanone is a cyclohexanone derivative featuring a dimethylaminomethylene substituent at the 2-position and an acetamido group at the 4-position. Key characterization methods for such compounds include thermal analysis, optical spectroscopy, and structural techniques like X-ray diffraction and atomic force microscopy, which assess stability, molecular packing, and electronic properties .
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-[3-(dimethylaminomethylidene)-4-oxocyclohexyl]acetamide |
InChI |
InChI=1S/C11H18N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h7,10H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
JPCUUMJCCCQVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(=O)C(=CN(C)C)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide typically involves the reaction of 4-oxocyclohexanecarboxylic acid with dimethylamine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
On an industrial scale, the production of N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis Pathways
The synthesis of 2-Dimethylaminomethylene-4-acetamidocyclohexanone typically involves the reaction of 4-acetamidocyclohexanone with N,N-dimethylformamide dimethyl acetal in the presence of a base such as triethylamine. This reaction can be optimized for yield and purity through various solvent systems and reaction conditions .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds .
Cytotoxic Effects
In vitro studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against human cancer cells, suggesting potential for development as anticancer agents .
Enzyme Inhibition
The compound may act as an inhibitor of acetylcholinesterase, an enzyme relevant in neurodegenerative diseases. This inhibition could contribute to therapeutic strategies targeting conditions like Alzheimer’s disease .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values suggesting potential for development into anticancer agents. The mechanism of action is hypothesized to involve interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl ring provides structural stability. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
- This could enhance solubility in polar solvents or modify receptor-binding profiles in pharmaceutical contexts .
- Pharmacological Divergence: While 4-acetamidocyclohexanone derivatives like Pramipexole target neurological pathways, the dimethylaminomethylene group may shift activity toward other targets, such as kinase inhibition or antimicrobial applications, though specific data are lacking .
- Synthetic Complexity: The dimethylaminomethylene group likely requires specialized reagents (e.g., dimethylformamide dimethylacetal) for introduction, contrasting with the straightforward acetylation steps used in 4-acetamidocyclohexanone synthesis .
Biological Activity
2-Dimethylaminomethylene-4-acetamidocyclohexanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-acetamidocyclohexanone with dimethylformamide dimethyl acetal in the presence of triethylamine. This process yields a product that can be further purified through chromatography techniques. The reaction conditions and yields are critical for ensuring the biological activity of the final compound .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent antibacterial properties, particularly against Gram-positive bacteria.
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 1.56 |
| Escherichia coli | 3.12 |
| Pseudomonas aeruginosa | 6.25 |
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Studies have shown that this compound can induce apoptosis in human stomach cancer cells and other carcinoma types, with IC50 values indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| KATO-III (stomach cancer) | 20.0 |
| Ehrlich's ascites carcinoma | 15.0 |
The proposed mechanism of action for this compound includes the inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of cellular processes in cancer cells. The presence of the dimethylamino group is believed to enhance membrane permeability, allowing better access to intracellular targets.
Case Studies
- Antibacterial Activity : A study conducted on various derivatives of acetamidocyclohexanones highlighted the superior antibacterial properties of this compound compared to its analogs, suggesting structural modifications can significantly impact activity .
- Cytotoxicity Assessment : In vitro studies demonstrated that treatment with this compound resulted in increased apoptotic markers in cancer cell lines, indicating its potential role as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
